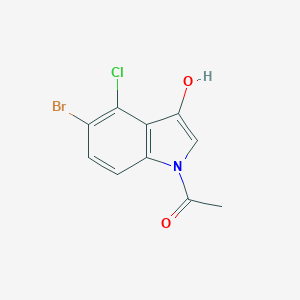

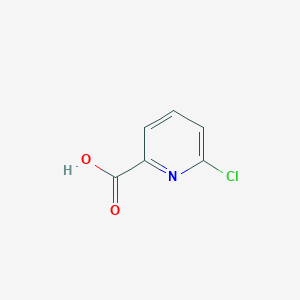

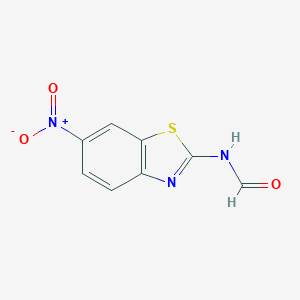

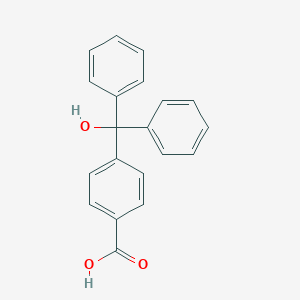

![molecular formula C23H25NO3 B051697 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate CAS No. 117318-91-9](/img/structure/B51697.png)

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate

Descripción general

Descripción

“6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate” is used in the synthesis of side chain liquid crystalline homopolymers and block copolymers with the cyanobiphenyl group as the mesogen .

Synthesis Analysis

The compound is synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator .Molecular Structure Analysis

The compound is a side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacrylate (MMA) and BPMA .Chemical Reactions Analysis

The compound exhibits a smectic A phase, and copolymers having a comonomer content of 79 mol% and higher show weak liquid crystalline behavior .Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.45 g/mol . It is a liquid crystal with a melting point of 73-76 °C (lit.) .Aplicaciones Científicas De Investigación

Structural Investigation of Copolymers :

- This study provides a detailed characterization of the homopolymer and copolymers of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate, revealing its thermotropic properties and liquid crystalline phase behavior (Al-Hussein et al., 2016).

Stereoregular Polymethacrylates with Photoreactive Properties :

- This research discusses the synthesis and properties of polymethacrylates with a photoreactive mesogenic ester group, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate. It highlights their liquid crystalline (LC) phase and potential in image storage applications (Hatada et al., 1997).

New Copolymethacrylates with Azo-Chromophores :

- This paper reports on the synthesis and characterization of new copolymethacrylates containing azo-chromophores, focusing on their liquid-crystalline properties suitable for photochemical studies (Czapla et al., 1993).

Anionic Polymerization and Thermotropic Phase Behavior :

- Anionic living polymerization of 6-[4-(4‘-cyanophenyl)phenoxy]hexyl methacrylate is discussed here, along with the description of its smectic A phase and the effect of molecular weight on isotropization temperature (Yamada et al., 1999).

Photochemical and Thermal Isomerizations in Polymers :

- This study explores the photochemical and thermal isomerizations of azobenzene-containing polymers, including those synthesized with 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, focusing on their behavior in aqueous micellar solutions and films (Sin et al., 2005).

Liquid Crystallinity of Stereoregular Polymethacrylates :

- This paper discusses the synthesis and polymerization of methacrylates, including 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate, and their liquid crystalline nature (Nakano et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJGWRPDCQICFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117318-92-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117318-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10401180 | |

| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |

CAS RN |

117318-91-9 | |

| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(4'-Cyanophenyl)phenoxy]hexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

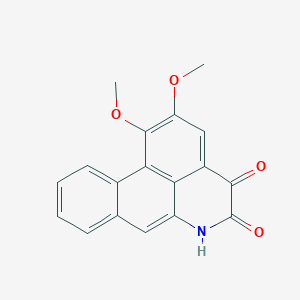

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique properties make 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate suitable for creating liquid crystalline polymers?

A1: The structure of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate lends itself well to LCP formation due to its rigid, anisotropic molecular shape. The compound contains a mesogenic group, the 4-cyanobiphenyl unit, which promotes liquid crystalline behavior. This mesogenic group, linked by a flexible spacer to the methacrylate backbone, allows for the formation of ordered phases while maintaining a degree of fluidity [, ].

Q2: How does molecular weight affect the liquid crystalline properties of poly[6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate]?

A2: Research has shown that increasing the molecular weight of poly[6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate] generally leads to a higher isotropization temperature for the smectic A phase. This means that higher molecular weight polymers can maintain their liquid crystalline order at higher temperatures before transitioning to an isotropic liquid state [].

Q3: Can 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate be incorporated into more complex polymer architectures?

A3: Absolutely. Studies have successfully synthesized block copolymers incorporating 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate using controlled polymerization techniques like anionic living polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization [, ]. These techniques enable the creation of diblock copolymers, for instance with methyl methacrylate or styrene, leading to materials with combined properties originating from both blocks.

Q4: Can the orientation of 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate within a polymer film be controlled?

A4: Yes, techniques like nanoimprint graphoepitaxy can be used to induce molecular orientation in poly[6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate] films []. By using patterned molds, the polymer chains can be aligned along the imprinted features, leading to anisotropic properties in the resulting film. The temperature of the nanoimprinting process plays a crucial role in the degree of molecular orientation achieved.

Q5: Has 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate been incorporated into thin films using layer-by-layer assembly?

A5: Researchers have successfully incorporated 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate into multilayer films using an innovative micellar approach to layer-by-layer (LBL) assembly []. This method, typically used for water-soluble polyelectrolytes, was adapted to incorporate hydrophobic polymers like poly[6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate] by utilizing amphiphilic diblock copolymers containing the target polymer as the hydrophobic block. This micellar approach allows for the controlled assembly of hydrophobic functional polymers into multilayer films with retained liquid crystalline properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.